Bicyclopropyl: A Comprehensive Technical Guide on its Discovery and History
Bicyclopropyl: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclopropyl, also known as cyclopropylcyclopropane, is a saturated bicyclic hydrocarbon with the chemical formula C₆H₁₀. Comprising two cyclopropane (B1198618) rings connected by a single carbon-carbon bond, this molecule has garnered interest in organic synthesis and medicinal chemistry due to its unique conformational properties and the inherent strain of its three-membered rings. This document provides an in-depth technical overview of the discovery, synthesis, and physicochemical properties of bicyclopropyl, tailored for professionals in chemical research and drug development.
Discovery and Historical Context
The first documented synthesis of bicyclopropyl was reported in 1952 by V. A. Slabey.[1][2][3] In this seminal work, Slabey described the reaction of cyclopropyl (B3062369) chloride with lithium metal, which yielded bicyclopropyl among other products.[1] This discovery laid the groundwork for further exploration of the synthesis and reactivity of this strained hydrocarbon. Subsequent research has focused on more efficient and selective synthetic methodologies, as well as the characterization of its unique structural and chemical properties.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of bicyclopropyl. The most notable methods include the Wurtz coupling reaction, the Simmons-Smith reaction, and the original lithium-mediated coupling.
Synthesis via Wurtz Coupling
The Wurtz reaction provides a classical approach to the formation of carbon-carbon bonds through the reductive coupling of alkyl halides in the presence of sodium metal.[4][5] In the context of bicyclopropyl synthesis, cyclopropyl halides are coupled to form the desired product.
Experimental Protocol: Wurtz Synthesis of Bicyclopropyl
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Materials:
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Cyclopropyl bromide
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Sodium metal, finely dispersed in an inert solvent (e.g., toluene (B28343) or xylene)
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Anhydrous diethyl ether (or other suitable aprotic solvent)
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Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
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A reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel is charged with a dispersion of sodium metal in anhydrous diethyl ether under an inert atmosphere.
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A solution of cyclopropyl bromide in anhydrous diethyl ether is added dropwise to the stirred sodium dispersion. The reaction is typically initiated by gentle heating.
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After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.
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The reaction is then cooled, and the excess sodium is carefully quenched with a suitable reagent (e.g., ethanol).
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The reaction mixture is filtered to remove sodium bromide and any unreacted sodium.
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The filtrate is washed with water to remove any soluble byproducts.
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The organic layer is dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
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Bicyclopropyl is isolated from the organic solution by fractional distillation.
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-
Reported Yield: The Wurtz coupling reaction between cyclopropylmagnesium bromide and cyclopropyl bromide has been reported to afford bicyclopropyl in a 10% yield.[6]
Synthesis via Simmons-Smith Reaction
The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.[7][8] While not a direct coupling to form the bicyclopropyl backbone, it is a key method for creating cyclopropane rings and has been reported to produce bicyclopropyl from butadiene with a yield of 20%.[6]
Experimental Protocol: Simmons-Smith Synthesis of Bicyclopropyl from Butadiene
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Materials:
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1,3-Butadiene
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Diiodomethane (B129776) (CH₂I₂)
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Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn - Furukawa modification)[8]
-
Anhydrous diethyl ether or dichloromethane
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, the zinc-copper couple is suspended in anhydrous diethyl ether.
-
A solution of diiodomethane in anhydrous diethyl ether is added to the zinc-copper couple suspension to form the organozinc carbenoid intermediate.
-
1,3-Butadiene is then introduced into the reaction mixture, typically as a condensed liquid or bubbled through the solution at low temperature.
-
The reaction mixture is stirred at room temperature or with gentle heating for several hours.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic solution is dried over anhydrous magnesium sulfate.
-
Bicyclopropyl is isolated by careful fractional distillation.
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Physicochemical and Spectroscopic Data
Physical Properties
Bicyclopropyl is a colorless, volatile liquid at room temperature. Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀ | [7] |
| Molecular Weight | 82.14 g/mol | [7] |
| CAS Number | 5685-46-1 | [7] |
| Boiling Point | 76.1 °C (349.25 K) | [2] |
| Melting Point | -82.6 °C (190.53 K) | [2] |
| Density | Not readily available | |
| Enthalpy of Vaporization (ΔvapH°) | 31.7 ± 0.5 kJ/mol | [2] |
Spectroscopic Data
The structural characterization of bicyclopropyl is achieved through various spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum of bicyclopropyl is expected to show complex multiplets in the upfield region, characteristic of cyclopropyl protons. Due to the symmetry of the molecule, a simplified spectrum is anticipated. The methine protons directly connecting the two rings would appear at a different chemical shift than the methylene (B1212753) protons of the rings.
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¹³C NMR Spectroscopy: The carbon NMR spectrum of bicyclopropyl is expected to show two distinct signals corresponding to the methine carbons and the methylene carbons. The chemical shifts would be in the typical range for cyclopropyl carbons.
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Infrared (IR) Spectroscopy: The FTIR spectrum of bicyclopropyl exhibits characteristic C-H stretching vibrations of the cyclopropyl rings at approximately 3080-3000 cm⁻¹. The spectrum also shows C-H bending and ring deformation modes in the fingerprint region.[2][3] A vapor phase IR spectrum is available in public databases.[2]
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Mass Spectrometry (MS): The mass spectrum of bicyclopropyl shows a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight. The fragmentation pattern is characteristic of a hydrocarbon with cyclopropyl rings.[3]
Visualizations
Reaction Mechanism: Simmons-Smith Cyclopropanation
The following diagram illustrates the generally accepted "butterfly" transition state mechanism for the Simmons-Smith reaction.
Conclusion
Since its initial synthesis by V. A. Slabey in 1952, bicyclopropyl has remained a molecule of interest for its unique structural features. The development of synthetic methods such as the Wurtz coupling and the Simmons-Smith reaction has made this compound more accessible for research. The data presented in this guide, including synthetic protocols and physicochemical properties, provides a valuable resource for chemists and pharmaceutical scientists exploring the potential of bicyclopropyl and its derivatives in various applications. Further research into the biological activities and applications in materials science of this fundamental hydrocarbon is warranted.
References
- 1. ijstr.org [ijstr.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Bicyclopropyl | C6H10 | CID 138564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. Wurtz Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
